4-Acetylphenyl acridine-9-carboxylate
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Overview
Description
4-Acetylphenyl acridine-9-carboxylate is a complex organic compound characterized by its unique structure, which includes an acridine core substituted with an acetylphenyl group at the 4-position and a carboxylate group at the 9-position. This compound is part of the acridine family, known for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl acridine-9-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with acridine-9-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl acridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in alkaline media.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinones.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives.
Scientific Research Applications
4-Acetylphenyl acridine-9-carboxylate has a wide range of applications in scientific research:
Biology: Acts as a fluorescent probe for studying biological systems due to its chemiluminescent properties.
Medicine: Investigated for its potential anticancer properties, particularly in targeting DNA and inhibiting topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure
Mechanism of Action
The mechanism of action of 4-Acetylphenyl acridine-9-carboxylate involves its interaction with biological macromolecules such as DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting enzymes like topoisomerase. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness
4-Acetylphenyl acridine-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylphenyl group enhances its ability to intercalate into DNA, making it a potent candidate for anticancer research .
Properties
CAS No. |
63462-91-9 |
---|---|
Molecular Formula |
C22H15NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4-acetylphenyl) acridine-9-carboxylate |
InChI |
InChI=1S/C22H15NO3/c1-14(24)15-10-12-16(13-11-15)26-22(25)21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3 |
InChI Key |
HYLDMKDBHHBQLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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